6-Bromo-3-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
6-bromo-3-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3N3/c8-4-1-12-6-5(7(9,10)11)2-13-14(6)3-4/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEBGALLABDQKGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C(C=NN21)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the efficient synthetic routes to prepare 6-Bromo-3-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves the Suzuki–Miyaura cross-coupling reaction. This method starts with 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one as the precursor. The reaction is carried out under microwave-assisted conditions, which significantly enhances the reaction rate and yield. The reaction typically involves the use of palladium catalysts and boronic acids as coupling partners .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of microwave-assisted synthesis in industrial production can further enhance the efficiency and reduce the reaction time .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with different aryl or alkyl groups through cross-coupling reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Cyclization Reactions: The pyrazolo[1,5-a]pyrimidine ring can participate in cyclization reactions to form more complex heterocyclic structures
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions to facilitate the substitution of the bromine atom.
Boronic Acids: Commonly used as coupling partners in Suzuki–Miyaura reactions.
Microwave Irradiation: Enhances reaction rates and yields by providing uniform heating
Major Products Formed
The major products formed from these reactions include various arylated and alkylated derivatives of this compound. These derivatives often exhibit enhanced biological and chemical properties .
Scientific Research Applications
Antitumor Activity
Research has indicated that derivatives of pyrazolo[1,5-a]pyrimidine, including 6-Bromo-3-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Cytotoxicity Studies : Various studies have demonstrated that compounds based on this framework can effectively inhibit the growth of cancer cells. Specific derivatives have shown potency against prostate cancer cell lines, with some exhibiting IC50 values in the nanomolar range against specific kinases involved in cancer progression .
- Mechanism of Action : The exact mechanisms through which these compounds exert their antitumor effects are still under investigation. However, it is hypothesized that they may act by inhibiting key signaling pathways involved in tumor growth and survival .
Synthesis and Derivative Development
The synthesis of this compound can be achieved through various multi-step processes involving the condensation of readily available starting materials followed by functionalization steps. This compound serves as a versatile building block for the synthesis of novel derivatives with enhanced biological activities .
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine | Lacks bromine; retains trifluoromethyl group | Anticancer properties; kinase inhibition |
| 7-Bromo-pyrazolo[1,5-a]pyrimidine | Bromine located at the 7-position | Potentially similar biological activities |
| 4-Amino-pyrazolo[1,5-a]pyrimidine | Amino group at the 4-position | Known for psychopharmacological effects |
This table illustrates how variations in structure can influence biological activity, highlighting the potential for developing new therapeutic agents based on this scaffold.
Broader Biological Applications
Beyond antitumor activity, pyrazolo[1,5-a]pyrimidines have been explored for other biological applications:
- Antimicrobial Properties : Some derivatives have shown promising results in inhibiting microbial growth, suggesting potential applications in treating infections .
- Anti-inflammatory Effects : Research indicates that certain pyrazolo[1,5-a]pyrimidine derivatives may possess anti-inflammatory properties, making them candidates for further exploration in inflammatory diseases.
Case Studies and Research Findings
Recent studies have reported on various synthesized derivatives of this compound:
- Anticancer Efficacy : A study highlighted that certain derivatives exhibited potent activity against multiple cancer cell lines (e.g., PC3 and Hela), with some compounds achieving better efficacy than established chemotherapeutic agents like doxorubicin .
- In Vivo Studies : Although most current research focuses on in vitro efficacy, preliminary in vivo studies are underway to assess the pharmacokinetics and therapeutic potential of these compounds in animal models.
Mechanism of Action
The mechanism of action of 6-Bromo-3-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the specific receptor involved .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substitution Patterns and Structural Modifications
The pharmacological profile of pyrazolo[1,5-a]pyrimidines is highly dependent on substituent positions. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Selected Pyrazolo[1,5-a]pyrimidines
Key Research Findings
Substituent Impact on Potency :
- The trifluoromethyl group at position 3 enhances metabolic stability and hydrophobic interactions in target binding .
- Bromine at position 6 facilitates further functionalization via cross-coupling reactions .
Activity vs. Structural Complexity :
- Simpler derivatives (e.g., 7c ) show high antitumor activity, while complex analogs (e.g., 3-Bromo-6-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl ) are tailored for specialized applications .
Comparative Pharmacokinetics :
- Pyrazolo[1,5-a]pyrimidines with polar substituents (e.g., tetrahydro-2H-pyran at position 3) exhibit improved oral bioavailability compared to halogenated analogs .
Biological Activity
Overview
6-Bromo-3-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound characterized by the presence of a bromine atom at the 6th position and a trifluoromethyl group at the 3rd position on the pyrazolo[1,5-a]pyrimidine ring. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and material science.
Target and Mode of Action
Research indicates that related compounds within the pyrazolo[1,5-a]pyrimidine family exhibit inhibitory activity against monoamine oxidase B (MAO-B) , an enzyme linked to neurodegenerative disorders. The inhibition of MAO-B can lead to increased levels of neurotransmitters, potentially aiding in the treatment of conditions like Parkinson's disease .
Anti-Inflammatory Properties
This compound has shown promising anti-inflammatory activity. In comparative studies, derivatives of this compound exhibited micromolar IC50 values against MAO-B, suggesting significant therapeutic potential. For instance, one derivative displayed an anti-inflammatory activity comparable to standard drugs such as Indomethacin .
Anticancer Potential
Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives as FLT3-ITD inhibitors , which are particularly relevant in acute myeloid leukemia (AML). Compounds derived from this scaffold demonstrated potent activity against FLT3-ITD mutations with IC50 values as low as 0.4 nM, indicating their ability to inhibit cancer cell proliferation effectively .
Case Studies and Experimental Data
- Inhibition of MAO-B : A study reported that several derivatives of this compound exhibited IC50 values in the micromolar range against MAO-B, demonstrating their potential as neuroprotective agents .
- Anticancer Activity : Another investigation focused on two specific derivatives (17 and 19), which showed remarkable antiproliferative effects on AML cell lines by inhibiting FLT3 phosphorylation and downstream signaling pathways .
This compound can undergo various chemical reactions, including:
- Substitution Reactions : The bromine atom can be substituted with aryl or alkyl groups via Suzuki–Miyaura cross-coupling reactions.
- Oxidation and Reduction Reactions : Although less common, these reactions can modify the compound's structure for enhanced biological activity.
The synthesis typically involves palladium-catalyzed reactions with boronic acids under microwave irradiation to achieve high yields efficiently .
Similar Compounds
| Compound Name | Biological Activity | IC50 Values |
|---|---|---|
| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Anti-inflammatory | ~83 µM |
| Pyrazolo[3,4-b]pyridine derivatives | Anticancer | Varies |
| This compound | MAO-B Inhibition | Micromolar |
Q & A
Q. What are the common synthetic routes for preparing 6-bromo-3-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, and how do reaction conditions influence yield?
The compound is typically synthesized via cyclocondensation of 3-aminopyrazoles with β-dicarbonyl or α,β-unsaturated electrophiles. For example, halogenation at the C3 position can be achieved using hypervalent iodine reagents under mild conditions (e.g., room temperature, DCM solvent), yielding 87%–95% iodinated derivatives . Optimization of reaction time, solvent polarity, and catalyst choice (e.g., BF₃·Et₂O) is critical to suppress side reactions like over-halogenation .
Q. How is regioselectivity controlled during halogenation of pyrazolo[1,5-a]pyrimidines?
Regioselective halogenation at the C3 position is facilitated by hypervalent iodine reagents (e.g., PhI(OAc)₂), which activate the substrate via electrophilic aromatic substitution. Electron-withdrawing groups (e.g., trifluoromethyl) at C3 enhance selectivity by directing halogenation to the adjacent C6 position. Computational studies suggest this is due to localized electron density modulation .
Q. What spectroscopic techniques are most reliable for characterizing pyrazolo[1,5-a]pyrimidine derivatives?
Key methods include:
- ¹H/¹³C NMR : Distinct signals for pyrimidine protons (δ 8.5–9.5 ppm) and trifluoromethyl groups (δ -60 to -65 ppm in ¹⁹F NMR) .
- X-ray crystallography : Confirms planarity of the pyrazolo[1,5-a]pyrimidine core and intermolecular interactions (e.g., Cl···Cl, 3.475 Å) .
- HRMS : Validates molecular weight and halogen isotopic patterns (e.g., ²⁷⁹ [M+H]⁺ for brominated derivatives) .
Advanced Research Questions
Q. How can structural modifications at the C6 and C3 positions modulate biological activity?
- C6 Bromination : Enhances binding to sigma receptors (e.g., σ₁ IC₅₀ = 12 nM) by increasing lipophilicity and steric bulk .
- C3 Trifluoromethyl : Improves metabolic stability and CNS penetration due to reduced CYP450 metabolism .
- Carboxamide derivatives : Substitution at C3 with heteroaryl carboxamides (e.g., pyridinyl) increases antiproliferative activity (IC₅₀ = 2.7 µM against HEPG2 cells) .
Q. What strategies resolve contradictions in SAR studies for pyrazolo[1,5-a]pyrimidines?
Discrepancies in structure-activity relationships (SAR) often arise from off-target effects or divergent assay conditions. To address this:
- Use isothermal titration calorimetry (ITC) to validate direct target engagement (e.g., σ receptor binding) .
- Perform kinetic solubility assays to differentiate intrinsic activity from bioavailability limitations .
- Apply computational docking (e.g., AutoDock Vina) to rationalize electronic effects of substituents on binding affinity .
Q. How do solvent and catalyst systems affect the scalability of pyrazolo[1,5-a]pyrimidine synthesis?
- Solvent : Polar aprotic solvents (DMF, DMSO) improve yields in cyclocondensation but complicate purification. Switch to EtOH/H₂O mixtures for scalable precipitation .
- Catalyst : BF₃·Et₂O accelerates ring closure but requires strict anhydrous conditions. For large-scale reactions, immobilized acids (e.g., Amberlyst-15) reduce metal contamination .
Q. What are the limitations of current halogenation methods, and how can they be mitigated?
Traditional bromination (e.g., NBS) often lacks regioselectivity and generates dihalogenated byproducts. Solutions include:
- Directed C–H activation : Use Pd(II)/Cu(I) catalysts to target specific positions .
- Flow chemistry : Continuous processing minimizes over-reaction and improves reproducibility .
Methodological Considerations
Q. How to optimize reaction conditions for introducing trifluoromethyl groups at C3?
- Reagent choice : Employ Ruppert-Prakash reagent (TMSCF₃) with KF activation for high-yield trifluoromethylation .
- Temperature control : Maintain ≤ 0°C to prevent decomposition of intermediates .
Q. What purification techniques are effective for isolating this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
